molecular formula C12H20O3 B2764165 Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate CAS No. 37829-06-4

Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate

Cat. No. B2764165
CAS RN: 37829-06-4
M. Wt: 212.289
InChI Key: FRXDASMHSYVCHD-UHFFFAOYSA-N
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Description

Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate is a chemical compound with the CAS Number: 37829-06-4 . It has a molecular weight of 212.29 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is ethyl 4-(tert-butyl)-2-oxocyclopentane-1-carboxylate . The InChI code is 1S/C12H20O3/c1-5-15-11(14)9-6-8(7-10(9)13)12(2,3)4/h8-9H,5-7H2,1-4H3 .


Physical And Chemical Properties Analysis

Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate is a liquid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Chemical Reactivity and Polymerization

Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate is involved in chemical processes that contribute significantly to polymer science. It has been found that similar ketoesters, when cleaved with sodium tert-butoxide, rapidly induce the polymerization of methyl methacrylate. This highlights its potential role in the reactivation of the pseudoterminated propagation centre in the anionic polymerization of methacrylates, a critical process in polymer production (Lochmann & Trekoval, 1981).

Catalysis and Organic Synthesis

In organic synthesis, ethyl 2-methyl-2,3-butadienoate, which shares a similar structure to Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate, undergoes a [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity. This demonstrates the compound's relevance in facilitating complex chemical transformations (Zhu, Lan, & Kwon, 2003).

Environmental Biodegradation

Regarding environmental science, the degradation and fate of related fuel oxygenates in the environment, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), have been extensively studied. These studies provide insights into the microbial degradation pathways and environmental fate of structurally similar compounds, highlighting the importance of understanding the environmental impact of such chemicals (Fayolle, Vandecasteele, & Monot, 2001).

Asymmetric Synthesis

Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate's structural analogs have been used in asymmetric hydrovinylation reactions, showcasing the ability to control regio- and stereoselectivity in synthetic organic chemistry. This is crucial for the development of enantioselective synthesis processes (Page & RajanBabu, 2012).

Advanced Material Synthesis

The synthesis and characterization of novel materials also benefit from the use of such compounds. For example, the synthesis of cyclic amino acid esters, including structures related to Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate, underpins the development of new materials with potential applications in biotechnology and material science (Moriguchi et al., 2014).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word is "Warning" . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Mechanism of Action

Biochemical Pathways

The compound is known to participate in certain chemical reactions. For instance, Ethyl 2-oxocyclopentanecarboxylate, a similar compound, participates in cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols . .

Action Environment

, which may influence its stability and efficacy under different environmental conditions.

properties

IUPAC Name

ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-5-15-11(14)9-6-8(7-10(9)13)12(2,3)4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXDASMHSYVCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CC1=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate

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